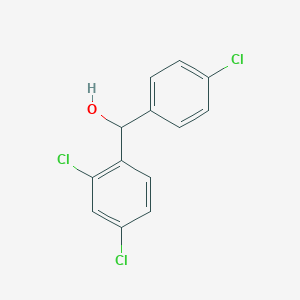

2,4,4'-Trichlorobenzhydrol

Description

However, structurally related dichlorinated analogs, such as 4,4'-Dichlorobenzhydrol and 2,4'-Dichlorobenzhydrol, are well-documented . These compounds share a benzhydrol backbone (diphenylmethanol) with varying chlorine substitution patterns, influencing their physicochemical properties and applications. While the trichloro derivative’s specific data (e.g., synthesis, reactivity, or industrial uses) are absent in the evidence, insights can be drawn from its dichloro counterparts.

Properties

Molecular Formula |

C13H9Cl3O |

|---|---|

Molecular Weight |

287.6 g/mol |

IUPAC Name |

(4-chlorophenyl)-(2,4-dichlorophenyl)methanol |

InChI |

InChI=1S/C13H9Cl3O/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7,13,17H |

InChI Key |

LLELCYHOZXLHTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C2=C(C=C(C=C2)Cl)Cl)O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4'-Dichlorobenzhydrol

- Molecular Formula : C₁₃H₁₀Cl₂O .

- Molecular Weight : 253.124 g/mol .

- CAS Registry Number : 90-97-1 .

- IUPAC Name: 4-Chloro-α-(4-chlorophenyl)benzenemethanol .

- Synonyms: Bis(4-chlorophenyl)methanol, DBH .

- Supplier : TCI America (purity ≥98.0%) .

Key Features :

- Symmetrical substitution at the 4- and 4'-positions of the benzene rings.

- High purity standards (≥98.0%) make it suitable for research and industrial applications .

2,4'-Dichlorobenzhydrol

Key Features :

- Asymmetrical substitution (2- and 4'-positions), likely altering electronic and steric properties compared to the 4,4'-isomer.

- Positional isomerism may influence solubility, melting points, and reactivity, though specific data are unavailable in the evidence.

Ethyl 4,4'-Dichlorobenzilate

Comparative Data Table

Research Implications and Limitations

- Structural Influence : Chlorine substituent positions significantly impact molecular polarity, steric hindrance, and hydrogen-bonding capacity. For example, symmetrical 4,4'-substitution may enhance crystallinity compared to asymmetrical isomers .

- Functional Gaps: No evidence addresses the trichloro derivative’s synthesis, stability, or bioactivity. The dichloro analogs’ data suggest that adding a third chlorine (as in 2,4,4'-Trichlorobenzhydrol) could further alter electronic properties, but experimental validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.